molecular formula C21H23FN2O2 B11013932 1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11013932
M. Wt: 354.4 g/mol
InChI Key: OQRSLXIEJBAJDH-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl ethyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-fluorobenzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrolidine Ring: The next step involves the formation of the pyrrolidine ring. This can be accomplished through a cyclization reaction, where the fluorophenyl ethyl intermediate is reacted with a suitable amine, such as 4-methylbenzylamine, under acidic conditions.

    Amidation Reaction: The final step involves the amidation reaction, where the pyrrolidine intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a fluorophenyl group, a methylbenzyl group, and a pyrrolidine ring

Properties

Molecular Formula

C21H23FN2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23FN2O2/c1-15-2-4-17(5-3-15)13-23-21(26)18-12-20(25)24(14-18)11-10-16-6-8-19(22)9-7-16/h2-9,18H,10-14H2,1H3,(H,23,26)

InChI Key

OQRSLXIEJBAJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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